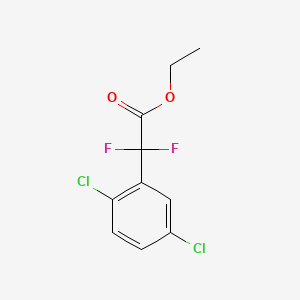

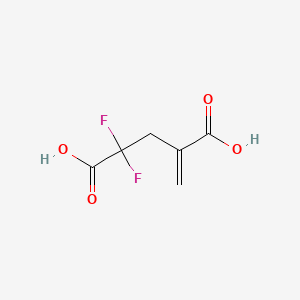

2,2-Difluoro-4-methylenepentanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Environmental Impact and Degradation

Polyfluoroalkyl chemicals, including compounds like 2,2-Difluoro-4-methylenepentanedioic acid, have been extensively used in industrial and commercial applications. These compounds can degrade into perfluoroalkyl acids (PFAAs) in the environment, which are persistent and have been detected ubiquitously. The microbial degradation of these chemicals, including their transformation into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), has been studied to evaluate their environmental fate and effects. These studies highlight the critical need for understanding the biodegradation pathways, half-lives, and potential environmental impacts of such compounds (Liu & Avendaño, 2013).

Health Risks and Exposure

The developmental toxicity of perfluoroalkyl acids and their derivatives, including compounds similar to this compound, has been a topic of concern. These compounds are present in the environment and have been associated with various health risks in humans and wildlife. Research focuses on understanding the toxicological profiles of these compounds to assess their impact on human health and the environment (Lau, Butenhoff, & Rogers, 2004).

Bioaccumulation and Environmental Persistence

Studies on the bioaccumulation and environmental persistence of perfluorinated acids, such as PFCAs and PFASs, have revealed their widespread detection in wildlife across the globe. The bioaccumulation potential of these compounds varies with their fluorinated carbon chain length, posing concerns about their environmental and health impacts. This research aids in classifying the bioaccumulation potential of PFCAs and provides insights into their environmental behavior and impacts (Conder et al., 2008).

Treatment and Removal Technologies

Innovative treatment technologies for removing perfluorinated compounds from the environment have been explored, considering their resistance to conventional remediation technologies. Studies have assessed the effectiveness of various methods, including sonochemistry, bioremediation, and photolysis, in treating water contaminated with compounds like this compound and its degradation products (Kucharzyk et al., 2017).

Analytical Techniques and Environmental Monitoring

The development of fluorescent chemosensors based on compounds like 4-methyl-2,6-diformylphenol has provided tools for detecting various analytes, including metal ions and neutral molecules. These chemosensors offer high selectivity and sensitivity, contributing to the monitoring and understanding of compounds similar to this compound in environmental samples (Roy, 2021).

Properties

IUPAC Name |

2,2-difluoro-4-methylidenepentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2O4/c1-3(4(9)10)2-6(7,8)5(11)12/h1-2H2,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJFKMHKHJIQIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C(=O)O)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B580750.png)

![1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B580751.png)